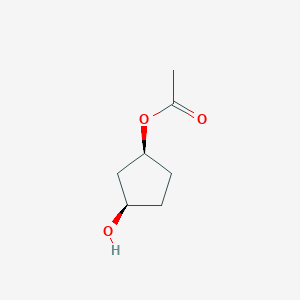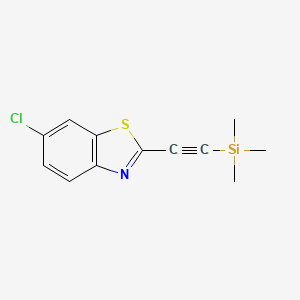
Hymenidin
Overview
Description
4-bromo-N-[(2E)-3-(2-imino-1,3-dihydroimidazol-4-yl)prop-2-en-1-yl]-1H-pyrrole-2-carboxamide is a natural product found in Axinella verrucosa, Agelas nakamurai, and other organisms with data available.
Scientific Research Applications
Anticancer Properties
Hymenidin, a bromopyrrole marine alkaloid, has demonstrated potential in anticancer research. Studies have isolated it from marine sponges like Agelas sp. and have found it to exhibit activity against human cancer cell lines. The focus has been on its structural analysis and the synthesis of its analogs to understand their anticancer properties better. For instance, analogs of this compound have been evaluated for their apoptosis-inducing activities against human hepatocellular carcinoma HepG2 and acute monocytic leukemia THP-1 cell lines, identifying key structural elements responsible for this activity (Pettit et al., 2005); (Tomašič et al., 2015).
Synthesis and Chemical Studies
Research has also focused on the synthesis of this compound, aiming to improve the understanding of its structure and potential applications. A general synthetic scheme has been developed to prepare this compound and other marine 2-aminoimidazole metabolites (Daninos-Zeghal et al., 1997). Another study reported the total syntheses of this compound via the intermediacy of an imidazo[1,2-a]pyrimidine derivative, highlighting an approach that enables further functionalizations (Rasapalli et al., 2013).
Antiprotozoal Potential
This compound has been screened for its antiprotozoal potential. A study involving bromopyrrole alkaloids, including this compound, tested these compounds against parasitic protozoa responsible for diseases like malaria. The study indicated some structural activity relationships and therapeutic potential for these compounds (Scala et al., 2010).
Inhibition of Voltage-Gated Potassium Channels
This compound and its synthetic analogs have been evaluated for their inhibitory effects against voltage-gated potassium channels. This research is significant in understanding this compound's role in modulating cellular activities, which could have therapeutic implications (Zidar et al., 2017).
properties
IUPAC Name |
N-[(E)-3-(2-amino-1H-imidazol-5-yl)prop-2-enyl]-4-bromo-1H-pyrrole-2-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12BrN5O/c12-7-4-9(15-5-7)10(18)14-3-1-2-8-6-16-11(13)17-8/h1-2,4-6,15H,3H2,(H,14,18)(H3,13,16,17)/b2-1+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KHJREOQCERRAME-OWOJBTEDSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(NC=C1Br)C(=O)NCC=CC2=CN=C(N2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=C(NC=C1Br)C(=O)NC/C=C/C2=CN=C(N2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12BrN5O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
107019-95-4 | |
| Record name | Hymenidin | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0107019954 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | HYMENIDIN | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3P6464ZQCD | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



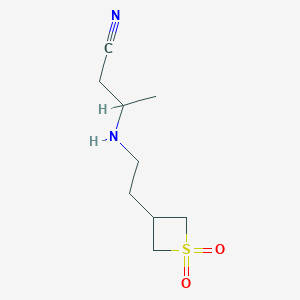
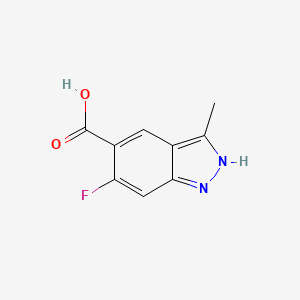
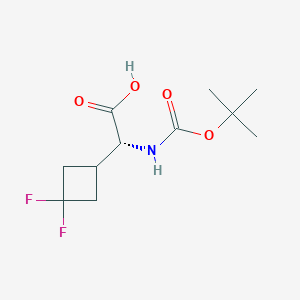
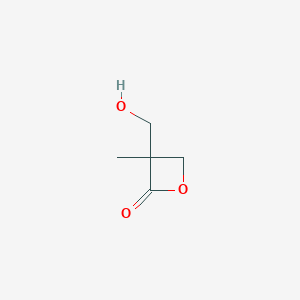
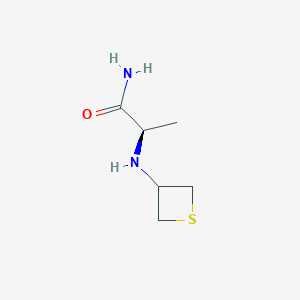

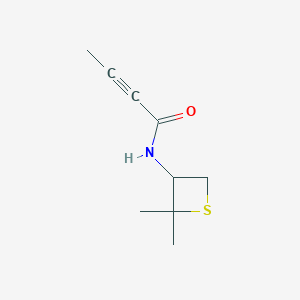
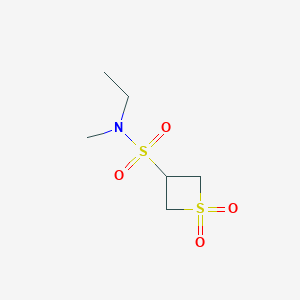
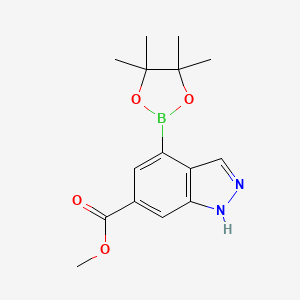
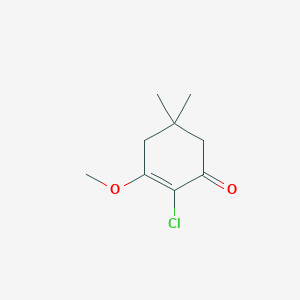
![7-Hydroxy-3-methylthieno[2,3-c]pyridine-4-carboxylicacid](/img/structure/B8230418.png)
![Ethyl furo[3,2-b]pyridine-2-carboxylate](/img/structure/B8230420.png)
